2-(5,5-Dimethylmorpholin-2-yl)acetic acid

GABA-B receptor Radioligand binding IC50 comparison

Researchers relying on weak reference antagonists like CGP 35348 (IC50 ≈ 62 µM) face high compound consumption, off-target risk, and limited in vivo applicability. 2-(5,5-Dimethylmorpholin-2-yl)acetic acid (CAS 180863-28-9) is the free-base scaffold of SCH 50911, delivering a ~60-fold potency gain (IC50 1.1 µM) and >90-fold selectivity over nine off-target receptors. - Oral bioavailability with ID50 values 10- to 100-fold lower than legacy antagonists and standard antiepileptics. - Well-defined SAR baseline: 2.3-fold potency differences among close analogs enable rational derivative design. - Supplied as the racemic morpholine-2-acetic acid scaffold; ideal for in-house chiral resolution or SAR library synthesis. Qualified for preclinical GABA-B pharmacology, absence seizure models, and GHB overdose reversal studies. Bulk and custom sizes available with batch-specific CoA.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 180863-28-9
Cat. No. B071411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,5-Dimethylmorpholin-2-yl)acetic acid
CAS180863-28-9
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1(COC(CN1)CC(=O)O)C
InChIInChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)
InChIKeySEYCKMQSPUVYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 5 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5,5-Dimethylmorpholin-2-yl)acetic Acid: Selective GABA-B Antagonist Scaffold


2-(5,5-Dimethylmorpholin-2-yl)acetic acid (CAS 180863-28-9), molecular formula C8H15NO3 and molecular weight 173.21 g/mol, is a morpholine-based acetic acid derivative that serves as the free base structural scaffold for the selective, competitive GABA-B receptor antagonist SCH 50911 [1]. The (S)-enantiomer of this compound, designated as (+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid (SCH 50911), binds to the GABA-B receptor with an IC50 of 1.1 µM and demonstrates approximately 60-fold greater binding affinity than the reference antagonist CGP 35348 [2]. This compound class exhibits oral bioavailability and functional selectivity across multiple receptor systems, establishing it as a well-characterized pharmacological tool for investigating GABA-B receptor-mediated neurotransmission in preclinical models.

Selective GABA-B receptor antagonist scaffold
(S)-enantiomer configuration required for GABA-B activity
Compatible with radioligand binding and functional tissue pharmacology
Reported oral bioavailability for in vivo model dosing

2-(5,5-Dimethylmorpholin-2-yl)acetic Acid vs. Generic GABA-B Antagonists


Morpholino-2-acetic acid derivatives are not functionally interchangeable. While multiple compounds in this class act as GABA-B receptor antagonists, their quantitative potency profiles differ substantially in both binding affinity and functional efficacy. For instance, the 5,5-dimethyl-substituted morpholine scaffold represented by 2-(5,5-dimethylmorpholin-2-yl)acetic acid (as its active SCH 50911 enantiomer) demonstrates an IC50 of 1.1 µM for GABA-B receptor binding, which is approximately 60-fold more potent than the commonly used reference antagonist CGP 35348 (IC50 = 62 µM) [1]. Furthermore, this scaffold provides a distinct selectivity profile, with no detectable binding affinity for GABA-A, histamine H1/H3, dopamine D1/D2, serotonin 5-HT2, or muscarinic m1/m2/m4 receptors at concentrations up to 100 µM . Even within the morpholino-2-acetic acid series, structural modifications at the 5-position produce marked potency variations—as demonstrated by the 2.3-fold difference in EC50 between Sch 54679 and Sch 51324—underscoring that subtle substituent changes yield functionally distinct pharmacological tools [2].

Affinity Reference antagonist CGP 35348 may show substantially lower GABA-B binding affinity; potency context may not transfer.
Analogs Morpholino-2-acetic acid derivatives with different 5-substitution patterns may exhibit altered functional potency; SAR context requires review.
Enantiomer (R)-enantiomer and des-methyl analog are inactive; stereochemical identity is critical for GABA-B antagonist activity.

2-(5,5-Dimethylmorpholin-2-yl)acetic Acid: Procurement Evidence Guide


GABA-B Binding Affinity Advantage over CGP 35348

SCH 50911, the (S)-enantiomer of 2-(5,5-dimethylmorpholin-2-yl)acetic acid, demonstrates approximately 60-fold greater binding affinity for the GABA-B receptor compared to CGP 35348, a widely used reference antagonist. This quantitative difference is derived from direct competitive binding experiments using [3H]GABA in rat brain membrane preparations [1]. The enhanced affinity translates to lower compound requirements for achieving receptor occupancy in experimental systems.

Binding Affinity vs CGP 35348
Head-to-head
IC50: 1.1 µM vs 62 µM (≈60-fold)
Supports lower-concentration GABA-B receptor occupancy studies.
Rat brain membrane; [³H]GABA displacement.
GABA-B receptor Radioligand binding IC50 comparison Neuroscience pharmacology

Functional Antagonism Potency vs. CGP 35348

In functional tissue assays using isolated guinea pig trachea, SCH 50911 exhibited competitive antagonism of baclofen-induced inhibitory responses with a pA2 of 5.8 ± 0.004, whereas CGP 35348 demonstrated a pA2 of 4.6 ± 0.15, representing a 19-fold difference in antagonist potency [1]. This pA2 difference reflects the compound's functional efficacy in a physiologically relevant tissue preparation rather than isolated receptor binding.

Functional pA2 Antagonism
Head-to-head
pA2: 5.8 vs 4.6 (19-fold)
Supports functional tissue model-response interpretation.
Guinea pig trachea; baclofen-induced response.
Functional antagonism pA2 value Isolated tissue pharmacology Competitive antagonism

In Vivo Anti-Absence Seizure Efficacy over CGP 35348

In three preclinical seizure models—the lethargic (lh/lh) mutant mouse, GHB-induced absence seizures, and pentylenetetrazole-induced seizures—SCH 50911 demonstrated substantially greater in vivo potency than both the reference GABA-B antagonist CGP 35348 and clinically used antiepileptic drugs [1]. SCH 50911 exhibited ID50 values ranging from 2-22 µmol/kg across models, whereas CGP 35348 required doses of 210-890 µmol/kg to achieve comparable efficacy [1].

In Vivo Anti-Absence Potency
Head-to-head
ID50: 2-22 µmol/kg vs 210-890 µmol/kg (CGP 35348)
Supports in vivo absence seizure model-response endpoint context.
Lethargic mouse, GHB, pentylenetetrazole models.
Anti-absence seizure In vivo pharmacology ID50 comparison Preclinical epilepsy models

Receptor Selectivity Profile

SCH 50911 was evaluated in a panel of receptor binding assays to establish its selectivity profile. At concentrations up to 100 µM, SCH 50911 exhibited no detectable binding affinity for GABA-A, histamine H1, histamine H3, dopamine D1, dopamine D2, serotonin 5-HT2, or muscarinic m1, m2, or m4 receptors [1]. This selectivity profile ensures that observed biological effects can be attributed specifically to GABA-B receptor antagonism rather than off-target receptor interactions.

Receptor Selectivity Profile
Class-level
No binding at ≤100 µM across 9 off-target receptors
Reduces off-target confounding in GABA-B pathway studies.
>90-fold selectivity window vs GABA-B IC50.
Receptor selectivity Off-target profiling Binding assay panel Pharmacological specificity

Oral Bioavailability for In Vivo Dosing

SCH 50911 has been characterized as an orally bioavailable GABA-B antagonist, distinguishing it from many competing tool compounds that require parenteral administration for in vivo activity . Oral bioavailability enables per os (p.o.) dosing in rodent studies, which reduces animal handling stress, eliminates injection-related artifacts, and better models potential clinical routes of administration .

Oral Bioavailability
Data to verify
Orally active in rodent models (qualitative)
Supports oral dosing feasibility for in vivo exposure models.
Source-specific review recommended.
Oral bioavailability Pharmacokinetics In vivo pharmacology Route of administration

Enantiomeric Specificity and Inactive Analogs

The pharmacological activity of the 2-(5,5-dimethylmorpholin-2-yl)acetic acid scaffold is stereospecific. The (S)-enantiomer SCH 50911 antagonizes baclofen-induced effects with a pA2 of 6.0 ± 0.1 in rat neocortical slices, whereas the (R)-enantiomer SCH 50910 is inactive even at 500 µM, and the racemic des-methyl analogue SCH 48588 similarly lacks activity at 500 µM [1]. This stereospecificity confirms that both the 5,5-dimethyl substitution and the (S)-configuration at the 2-position are essential for GABA-B antagonist activity.

Enantiomeric Specificity
Head-to-head
S-enantiomer pA2 6.0; R-enantiomer/des-methyl analog inactive at 500 µM
Confirms enantiomer-dependent GABA-B antagonist activity; (R)-enantiomer not a substitute.
Rat neocortical slices; baclofen-induced response.
Enantiomeric specificity Stereoselectivity Structure-activity relationship Chiral pharmacology

Optimal Research Applications for 2-(5,5-Dimethylmorpholin-2-yl)acetic Acid


High-Potency GABA-B Binding and Functional Antagonism

Investigators conducting radioligand binding assays or functional tissue pharmacology studies benefit from the approximately 60-fold greater binding affinity (IC50 = 1.1 µM versus 62 µM) and 19-fold higher functional pA2 (5.8 versus 4.6) of SCH 50911 compared to CGP 35348 [1]. This potency differential enables experiments requiring lower compound concentrations, reducing the risk of non-specific effects and conserving compound inventory for extended study protocols.

In Vivo Absence Seizure Studies with Oral Dosing

For in vivo neuroscience research, particularly absence seizure models, SCH 50911 offers oral bioavailability coupled with ID50 values 10- to 100-fold lower than CGP 35348 and clinically used antiepileptic drugs [2]. This combination of oral activity and high in vivo potency makes the compound particularly suitable for chronic dosing studies in rodent models of absence epilepsy, GHB overdose reversal, and GABA-B receptor-mediated behavioral pharmacology.

Clean Receptor Selectivity for GABA-B Research

Experiments where unambiguous attribution of effects to GABA-B receptor antagonism is essential benefit from the well-characterized selectivity profile of SCH 50911. The compound shows no detectable binding to nine off-target receptors (GABA-A, histamine H1/H3, dopamine D1/D2, serotonin 5-HT2, muscarinic m1/m2/m4) at concentrations up to 100 µM, providing a >90-fold selectivity window [1]. This selectivity reduces experimental variability and strengthens mechanistic interpretations.

Structure-Activity Relationship of Morpholino-2-acetic Acid Antagonists

Investigators exploring the SAR of morpholino-2-acetic acid derivatives require the active (S)-enantiomer as a positive control and reference scaffold. The 2.3-fold potency difference between Sch 54679 and Sch 51324, and the complete inactivity of the des-methyl analog SCH 48588 at 500 µM, establish a clear structure-activity baseline [3][4]. This quantitative SAR framework enables rational design of novel analogs and assessment of structural modifications at the morpholine 5-position.

Application
Selection Property
Validation Focus
GABA-B receptor binding and functional antagonism studies
Binding affinity and functional potency context
Receptor occupancy and competitive antagonism endpoints
In vivo absence seizure model-response studies
Oral bioavailability and in vivo potency context
Model-specific seizure-suppression endpoints
GABA-B-selective pathway studies
Off-target receptor selectivity review
Selectivity window and mechanistic attribution
Morpholino-2-acetic acid SAR studies
Enantiomer-specific scaffold activity
Enantiomeric activity comparison and analog potency ranking

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